
Manganese;molybdenum;sulfanylidenenickel
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese;molybdenum;sulfanylidenenickel is a complex compound that incorporates manganese, molybdenum, and nickel with a sulfanylidenenickel moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese;molybdenum;sulfanylidenenickel typically involves the combination of manganese, molybdenum, and nickel precursors under controlled conditions. One common method is the co-precipitation technique, where metal salts are dissolved in a suitable solvent and precipitated by adjusting the pH. The resulting precipitate is then calcined to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve high-temperature solid-state reactions. Metal oxides or carbonates of manganese, molybdenum, and nickel are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. This process ensures the formation of a homogeneous compound with the desired properties.
化学反応の分析
Types of Reactions
Manganese;molybdenum;sulfanylidenenickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of manganese, molybdenum, and nickel, while reduction may produce lower oxidation state complexes.
科学的研究の応用
Manganese;molybdenum;sulfanylidenenickel has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Electrochemistry: It is investigated for its electrochemical properties, particularly in energy storage and conversion devices such as batteries and fuel cells.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical diagnostics and therapeutics.
作用機序
The mechanism by which manganese;molybdenum;sulfanylidenenickel exerts its effects involves interactions with molecular targets and pathways. For example, in catalysis, the compound may facilitate the transfer of electrons or protons, thereby accelerating chemical reactions. In electrochemical applications, it may participate in redox reactions, contributing to energy storage and conversion processes.
類似化合物との比較
Similar Compounds
Manganese oxides: Known for their catalytic and electrochemical properties.
Molybdenum sulfides: Used in catalysis and materials science.
Nickel sulfides: Studied for their electronic and magnetic properties.
Uniqueness
Manganese;molybdenum;sulfanylidenenickel is unique due to the combination of manganese, molybdenum, and nickel in a single compound, which imparts a distinct set of properties. This combination allows for synergistic effects that enhance its performance in various applications compared to individual metal compounds.
特性
CAS番号 |
174462-51-2 |
|---|---|
分子式 |
MnMoNiS |
分子量 |
241.65 g/mol |
IUPAC名 |
manganese;molybdenum;sulfanylidenenickel |
InChI |
InChI=1S/Mn.Mo.Ni.S |
InChIキー |
LMWIHKCCOBVBLZ-UHFFFAOYSA-N |
正規SMILES |
S=[Ni].[Mn].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


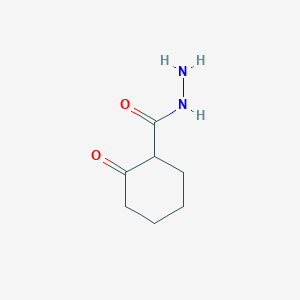

![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![[3-(4-Methoxyphenyl)propyl]hydrazine](/img/structure/B14257236.png)
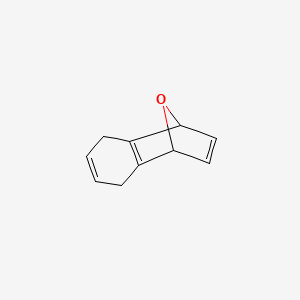
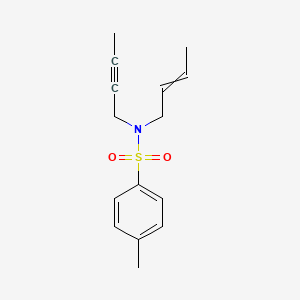
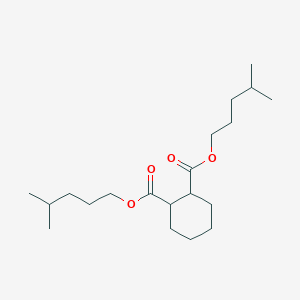
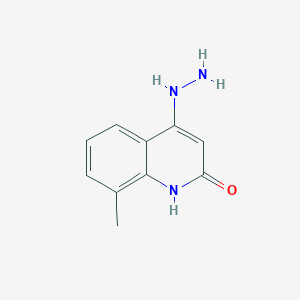
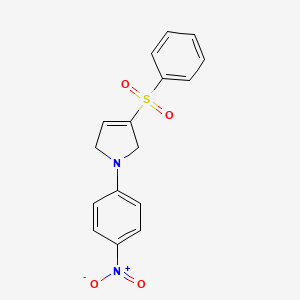
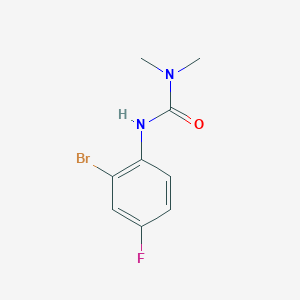
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
